4-Ethylphenyl isocyanide 4-Ethylphenyl isocyanide
Brand Name: Vulcanchem
CAS No.: 143063-89-2
VCID: VC21117928
InChI: InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3
SMILES: CCC1=CC=C(C=C1)[N+]#[C-]
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol

4-Ethylphenyl isocyanide

CAS No.: 143063-89-2

Cat. No.: VC21117928

Molecular Formula: C9H9N

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylphenyl isocyanide - 143063-89-2

Specification

CAS No. 143063-89-2
Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
IUPAC Name 1-ethyl-4-isocyanobenzene
Standard InChI InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3
Standard InChI Key ADMGWKJOPIZBNE-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)[N+]#[C-]
Canonical SMILES CCC1=CC=C(C=C1)[N+]#[C-]

Introduction

Physical and Chemical Properties

Molecular Structure

4-Ethylphenyl isocyanide has the molecular formula C9H9N. Its structure consists of a benzene ring with an ethyl group at the para position and an isocyanide group (-N≡C) attached directly to the aromatic ring at the opposite position. The isocyanide group features a linear arrangement of atoms with a carbon-nitrogen triple bond, distinguishing it from isonitriles and cyanides.

Chemical Properties

The reactivity of 4-Ethylphenyl isocyanide is largely determined by the isocyanide functional group, which possesses unique electronic properties. The carbon atom in the isocyanide group is both electrophilic and nucleophilic, allowing the compound to participate in various reaction types. This dual reactivity makes isocyanides valuable in organic synthesis, particularly in multicomponent reactions .

The compound readily participates in nucleophilic substitution reactions, addition reactions, and can serve as a key component in multicomponent reactions such as the Ugi reaction. In these reactions, the isocyanide carbon typically forms new bonds, leading to diverse molecular structures .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-Ethylphenyl isocyanide typically follows a two-step process:

  • Formylation: The corresponding amine (4-ethylphenylamine) is reacted with formic acid or a formylating agent to produce a formamide intermediate.

  • Dehydration: The formamide undergoes dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the isocyanide.

This synthetic approach aligns with general methods for isocyanide preparation, though specific conditions may vary depending on scale and desired purity.

Industrial Production Methods

Industrial production of 4-Ethylphenyl isocyanide employs similar synthetic pathways but optimizes reaction conditions for larger scales. Modern production methods focus on efficiency, yield optimization, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms enhance scalability and consistency in industrial settings.

Unlike some related compounds like ethyl isocyanate, which might be synthesized using phosgene or trichloromethyl carbonate (as seen in some industrial processes), 4-Ethylphenyl isocyanide production typically avoids these highly toxic reagents due to safety and environmental concerns .

Chemical Reactivity

Types of Reactions

4-Ethylphenyl isocyanide participates in several important reaction types:

Table 1: Key Reaction Types of 4-Ethylphenyl Isocyanide

Reaction TypeDescriptionCommon ReagentsProducts
Nucleophilic SubstitutionReplacement of isocyanide group with nucleophilesAmines, alcohols, thiolsSubstituted derivatives
Addition ReactionsAddition to electrophiles forming new C-N bondsAldehydes, ketones, carboxylic acidsAddition products
Multicomponent ReactionsParticipation in reactions with multiple components forming complex productsVaries by reaction typeHeterocycles, peptide mimetics
Coordination ChemistryFormation of metal complexes through the isocyanide carbonTransition metalsMetal-isocyanide complexes

The isocyanide group's unique electronic structure enables it to act as both a nucleophile and an electrophile, contributing to its versatile reactivity profile.

Role in Multicomponent Reactions

In multicomponent reactions (MCRs), 4-Ethylphenyl isocyanide serves as a crucial building block. The Ugi four-component reaction (U4CR) represents one of the most significant applications, where the isocyanide reacts with an amine, aldehyde, and carboxylic acid to form complex peptide-like structures .

In certain heterocycle-forming MCRs, the isocyanide contributes a single carbon atom to the final structure. For example, in the synthesis of benzoxazoles, the isocyanide carbon becomes incorporated into the heterocycle while the rest of the molecule acts as a leaving group. This unusual reactivity pattern makes isocyanides valuable in generating molecular complexity from relatively simple starting materials .

Biological Activity

Antimicrobial Properties

4-Ethylphenyl isocyanide has demonstrated significant antimicrobial activity against various bacterial pathogens. Research indicates effectiveness against both Gram-positive bacteria (including Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli).

The compound's structure-activity relationship studies suggest that modifications to the aromatic ring can further enhance antibacterial potency, indicating potential for optimization in developing antimicrobial agents.

Mechanism of Action

The antimicrobial activity of 4-Ethylphenyl isocyanide stems from its ability to target essential metabolic enzymes in bacteria. The mechanism involves:

  • Covalent binding to active site cysteines in key bacterial enzymes

  • Inhibition of critical metabolic pathways, particularly fatty acid biosynthesis and the hexosamine pathway

  • Disruption of bacterial cell wall integrity and metabolic processes

  • Growth inhibition leading to bacterial cell death

Table 2: Biochemical Pathways Affected by 4-Ethylphenyl Isocyanide

PathwayTarget EnzymesFunctional ImpactCellular Consequence
Fatty Acid BiosynthesisFabH (β-ketoacyl-ACP synthase III)Inhibition of fatty acid productionCompromised cell membrane integrity
Hexosamine PathwayEnzymes involved in amino sugar metabolismDisruption of cell wall componentsWeakened cell wall structure

The compound's ability to covalently modify multiple targets likely contributes to a lower propensity for resistance development compared to single-target antimicrobials.

Applications in Scientific Research

Synthetic Chemistry Applications

As a versatile building block, 4-Ethylphenyl isocyanide finds extensive use in synthetic organic chemistry:

  • Heterocycle synthesis, particularly in forming nitrogen-containing rings

  • Peptide mimetic development through Ugi and related multicomponent reactions

  • Diversity-oriented synthesis for creating compound libraries

  • Development of complex molecular scaffolds

Medicinal Chemistry Applications

The compound's structural features and reactivity make it valuable in medicinal chemistry research:

  • Development of antimicrobial candidates targeting drug-resistant pathogens

  • Creation of anticancer agents exploiting novel mechanisms of action

  • Synthesis of bioactive heterocycles with potential pharmaceutical applications

  • Scaffold generation for structure-activity relationship studies

Table 3: Research Applications of 4-Ethylphenyl Isocyanide

FieldApplication TypeSpecific UsesAdvantages
Synthetic ChemistryBuilding blockHeterocycle synthesis, multicomponent reactionsVersatile reactivity, high atom economy
Medicinal ChemistryLead compound developmentAntimicrobials, anticancer agentsNovel mechanism of action, structural diversity
Chemical BiologyProbe developmentEnzyme targeting, pathway modulationCovalent binding capacity, selectivity potential
Materials SciencePolymer chemistrySpecialty materials, functional polymersReactive functionality, structural versatility

Comparison with Similar Compounds

4-Ethylphenyl isocyanide belongs to a family of aromatic isocyanides, each with distinct properties based on their substitution patterns. Comparative analysis provides insights into structure-property relationships within this compound class.

Table 4: Comparison of 4-Ethylphenyl Isocyanide with Related Compounds

CompoundStructural DifferenceReactivity DifferencesApplication Distinctions
Phenyl isocyanideLacks ethyl groupHigher reactivity, lower stabilityBroader reaction scope, shorter shelf life
4-Methoxyphenyl isocyanideMethoxy vs. ethyl groupEnhanced nucleophilicity at isocyanide carbonPreferred in certain MCRs, different electronic properties
2,6-Dimethylphenyl isocyanideDimethyl substitution at ortho positionsSterically hindered, slower reactionsForms different products in some reactions (e.g., benzoxazines vs. benzoxazoles)
Benzyl isocyanide-CH2- spacer between ring and isocyanideDifferent electronic environment at isocyanideDistinct reactivity pattern, different product distribution

The ethyl substituent in 4-Ethylphenyl isocyanide influences its solubility, stability, and electronic properties, affecting its performance in various applications compared to its structural analogs .

Current Research and Future Perspectives

Current research on 4-Ethylphenyl isocyanide focuses on several promising directions:

  • Development of novel antimicrobial agents targeting resistant bacterial strains

  • Exploration of anticancer applications through optimization of cytotoxic properties

  • Investigation of new multicomponent reactions utilizing its unique reactivity

  • Structure-activity relationship studies to enhance biological activity while reducing potential toxicity

Future perspectives include the potential development of drug candidates based on this scaffold, particularly for addressing antimicrobial resistance. The compound's unusual mechanism of action against bacterial targets offers opportunities for developing agents that may overcome existing resistance mechanisms.

Additionally, continued exploration of the compound's role in multicomponent reactions may yield new synthetic methodologies with applications in medicinal chemistry and materials science .

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